molecular formula HN3O B14368182 3-Oxotriaz-1-ene CAS No. 90251-10-8

3-Oxotriaz-1-ene

Cat. No.: B14368182
CAS No.: 90251-10-8
M. Wt: 59.028 g/mol
InChI Key: DLEPSVFTDBBTRX-UHFFFAOYSA-N
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Description

Nomenclature and Structural Context within Triazene (B1217601) Chemistry

The name "3-Oxotriaz-1-ene" systematically describes the molecule's structure. "Triaz" indicates a chain of three nitrogen atoms, "-ene" signifies the presence of a double bond, with its position designated at the first nitrogen (N1=N2), and "3-oxo" specifies a ketone group (a double-bonded oxygen atom) at the third nitrogen (N3). nih.gov According to IUPAC nomenclature, the compound is also named N-iminonitrous amide. nih.gov It is part of the broader triazene family, which is defined by the N-N=N linkage.

Unlike cyclic triazines such as 1,3,5-triazine, which are aromatic heterocyclic compounds, this compound is an open-chain structure. globalscitechocean.com This structural difference significantly influences its stability and chemical behavior. The parent compound is a simple, small molecule, but its scaffold can be substituted to create a wide range of derivatives. Like many molecules with multiple nitrogen atoms and mobile protons, this compound can theoretically exhibit tautomerism, where isomers readily interconvert through the relocation of a hydrogen atom. wikipedia.org This phenomenon is common in organic chemistry and is relevant for amino acids, nucleic acids, and various heterocyclic systems. wikipedia.org

IdentifierValueMolecular FormulaHN3O nih.govIUPAC NameN-iminonitrous amide nih.govCAS Number90251-10-8 nih.govPubChem CID57429254 nih.govPropertyValueMolecular Weight59.028 g/mol nih.govTopological Polar Surface Area65.6 Ų nih.govHydrogen Bond Donor Count1 nih.govHydrogen Bond Acceptor Count3 nih.gov

Historical Perspectives on Oxygenated Triazene Systems

The history of triazene chemistry is largely dominated by the development and study of cyclic triazines, particularly symmetric 1,3,5-triazines (s-triazines). These compounds gained prominence in the mid-20th century with the discovery of their herbicidal properties, leading to the commercial introduction of herbicides like simazine (B1681756) and atrazine (B1667683) in the 1950s. researchgate.net The focus of much historical research was on these symmetrical, stable ring systems.

The study of oxygenated triazenes, specifically those containing keto groups, has a notable historical example in cyanuric acid. Cyanuric acid is a cyclic s-triazine containing three carbonyl groups and is considered to have ancient origins, potentially being present on prebiotic Earth. nih.gov It can form through the spontaneous cyclization of isocyanic acid. nih.gov While most s-triazine compounds are considered anthropogenic and have entered the environment primarily over the last 150 years, the fundamental chemistry of oxygenated triazine rings has been known for much longer. nih.gov

The deliberate incorporation of oxygen into triazine-based structures to create new functionalities is a more modern research pursuit. For instance, the synthesis of oxygen-doped covalent triazine materials has been explored to create photocatalysts, where the inclusion of C=O bonds modifies the electronic and optical properties of the material. acs.org The specific documented history of the parent acyclic this compound is less detailed in early literature compared to its cyclic relatives.

Contemporary Research Significance of this compound and its Derivatives

In contemporary science, the significance of the this compound scaffold is primarily linked to the chemistry of its derivatives, particularly their role as nitric oxide (NO) donors. Nitric oxide is a crucial signaling molecule in various biological systems, acting as a neurotransmitter, a regulator of blood pressure, and a key component of the immune response. upenn.edu The direct detection and administration of NO is challenging due to its high reactivity and short in-vivo lifetime. upenn.edu

This has driven research into the development of "prodrugs" or precursor molecules that can generate NO under specific physiological conditions. A derivative, 1-hydroxy-3-methyl-3-(methylaminopropyl)-2-oxotriaz-1-ene, has been used in research as an organic precursor that releases NO with first-order kinetics. upenn.edu Although this compound is a 2-oxotriaz-1-ene, its function highlights the utility of the core oxotriazene structure in medicinal chemistry research for the controlled release of nitric oxide.

The broader field of triazine chemistry remains an active area for the synthesis of novel compounds. Researchers continue to design and create new triazine derivatives with applications ranging from flame retardants to ligands for biological receptors and advanced materials. mdpi.comresearchgate.net The ability to modify the triazine core, including through oxygenation and various substitutions, allows for the fine-tuning of chemical and physical properties to achieve desired functions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

90251-10-8

Molecular Formula

HN3O

Molecular Weight

59.028 g/mol

IUPAC Name

N-iminonitrous amide

InChI

InChI=1S/HN3O/c1-2-3-4/h1H

InChI Key

DLEPSVFTDBBTRX-UHFFFAOYSA-N

Canonical SMILES

N=NN=O

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 3 Oxotriaz 1 Ene

Role as a Reactive Intermediate in Organic Transformations

Reactive intermediates are high-energy, short-lived molecules that are generated during a chemical reaction and are quickly converted into a more stable species. lumenlearning.comwikipedia.org Their low concentration and transient nature often make them difficult to detect directly, with their existence typically inferred from experimental outcomes and computational studies. wikipedia.org 3-Oxotriaz-1-ene fits the profile of such an intermediate.

The formation of this compound is not a standard synthetic procedure but rather a proposed step within a reaction mechanism. Its transient existence is dictated by its high energy and the presence of multiple reactive sites within its structure. Reactive intermediates are distinct from transition states as they exist in a potential energy well, however shallow, for a lifetime longer than a molecular vibration. wikipedia.org The structure of this compound, containing a nitrogen-nitrogen double bond adjacent to a nitroso group (N=O), suggests it is highly electrophilic and susceptible to rapid subsequent reactions.

The decomposition of highly energetic, nitrogen-rich compounds often involves the extrusion of dinitrogen gas (N₂), which is a thermodynamically very stable molecule. This would represent a likely decomposition pathway for this compound.

Stabilization of reactive intermediates can occur through several electronic effects: lumenlearning.com

Inductive Effects: Electronegative or electropositive groups attached to the triazene (B1217601) core can influence the electron density through the sigma bond network, thereby affecting stability. youtube.com

Hyperconjugation: The overlap of bonding orbitals with adjacent empty or partially filled orbitals can also contribute to stabilization. youtube.com

However, given the inherent strain and reactivity of the N=N-O linkage, these stabilization effects are likely minimal, reinforcing its character as a fleeting intermediate.

Participation in Pericyclic Reactions

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state, meaning bond formation and breakage occur simultaneously without the formation of an intermediate. unina.ituomustansiriyah.edu.iqlibretexts.org They are highly stereospecific and are governed by the rules of orbital symmetry. unina.itudel.edu The ene reaction is a prominent member of this class. libretexts.org

The ene reaction is a group transfer pericyclic reaction involving an alkene with an allylic hydrogen (the "ene") and a compound with a multiple bond, known as the "enophile". wikipedia.orgbrandeis.edu The reaction results in the formation of a new sigma bond, the migration of the ene's double bond, and a 1,5-hydrogen shift. wikipedia.org While direct evidence for this compound participating in ene reactions is not documented, its N=N double bond makes it a potential enophile, analogous to carbonyls (C=O), imines (C=N), and other heteroatomic multiple bonds. organic-chemistry.org

In an intermolecular ene reaction, the ene and enophile are two separate molecules. inflibnet.ac.in These reactions often require high temperatures or Lewis acid catalysis to proceed efficiently. wikipedia.orgorganic-chemistry.org The reactivity of the ene component is generally enhanced by electron-donating groups, while the enophile is activated by electron-withdrawing groups. brandeis.edu

Should this compound act as an enophile, it would react with an alkene like 1-pentene. The hypothetical reaction would proceed through a six-membered cyclic transition state, leading to a new C-N bond and a hydroxylamino functional group.

Table 1: Hypothetical Intermolecular Ene Reaction Parameters

Ene ComponentEnophilePotential Product FeatureConditions
1-PenteneThis compoundAllylic hydroxylamineThermal (High Temp) or Lewis Acid Catalysis
PropeneThis compoundAllylic hydroxylamineThermal (High Temp) or Lewis Acid Catalysis

This table is based on the general principles of the ene reaction and represents a theoretical application to this compound.

Intramolecular ene reactions (IMERs) occur when the ene and enophile moieties are present within the same molecule. wikipedia.orginflibnet.ac.in These reactions are often more facile than their intermolecular counterparts due to a less negative entropy of activation and are a powerful tool for constructing cyclic systems. wikipedia.org

The Conia-ene reaction is a specific type of IMER where the enol tautomer of a ketone acts as the ene component. rsc.org By analogy, a molecule containing both an oxotriazene group and a suitably positioned alkene could undergo an intramolecular ene reaction. The regiochemical and stereochemical outcome of such reactions is highly dependent on the geometry of the transition state, which is dictated by the length and flexibility of the tether connecting the two reactive groups. wikipedia.orgmsu.edu Research on intramolecular reactions of related systems, such as nitrile oxides, shows that ene-like pathways can compete with other pericyclic processes like (3+2) cycloadditions. nih.gov

Table 2: Classification of Intramolecular Ene Reactions

TypeDescription of Tether ConnectionTypical Ring Size Formed
Type ITether connects the enophile to the terminal carbon of the ene component. msu.edu5- or 6-membered
Type IITether connects the enophile to the internal carbon of the ene component. msu.edu6- or 7-membered
Type IIITether connects the enophile directly to the heteroatom of the ene component (Z in C=C-Z-H). msu.eduMedium to large rings

This classification, developed by Oppolzer and Snider, provides a framework for predicting the outcomes of intramolecular ene reactions. wikipedia.org

Cycloaddition Reactions (e.g., [3+2] Annulations)

This compound derivatives can participate in cycloaddition reactions, which are powerful single-step, ring-forming processes in organic synthesis. cem.com Specifically, they can undergo [3+2] cycloadditions, also known as 1,3-dipolar cycloadditions. slideshare.net This type of reaction involves a 1,3-dipole reacting with a dipolarophile to form a five-membered heterocyclic ring. slideshare.net The 1,3-dipolar cycloaddition is a 6-electron pericyclic reaction. slideshare.net These reactions are valuable in synthetic chemistry for creating biologically significant nitrogen-, sulfur-, and oxygen-containing rings that can be challenging to synthesize through other methods. cem.com

The versatility of cycloaddition reactions allows for the synthesis of a variety of heterocyclic compounds, often with high regio- and stereoselectivity. academie-sciences.fr The Huisgen 1,3-dipolar cycloaddition, for instance, is a well-known example that leads to the formation of 1,2,3-triazoles from the reaction of organic azides with alkynes. academie-sciences.fr

Nitric Oxide (NO) Release Mechanisms from this compound Derivatives

Certain derivatives of this compound are designed to release nitric oxide (NO), a free radical and an important endogenous signaling molecule. mdpi.com The development of NO-releasing compounds is a significant area of research due to the therapeutic potential of exogenous NO administration in various diseases. rsc.org

pH-Dependent and Independent Decomposition Pathways

The release of nitric oxide from donor compounds can proceed through various mechanisms, some of which are influenced by pH. For instance, some NO-releasing compounds, like those with nitroester derivatives, can release NO spontaneously or in a thiol-dependent manner. mdpi.com The stability of some NO donors is pH-dependent; for example, some are stable in alkaline solutions but release nitric oxide upon acid-catalyzed dissociation. thermofisher.com The specific decomposition pathway and its dependence on pH are critical factors in the design of NO-releasing drugs for targeted therapeutic applications.

Kinetics of NO Generation

The rate at which nitric oxide is generated is a crucial parameter for its therapeutic efficacy. The kinetics of NO release can be influenced by the chemical structure of the donor molecule and the surrounding environment. For example, the NO-releasing properties of some celecoxib (B62257) derivatives have been shown to be influenced by the substituent at the 4-position of the pyrazole (B372694) ring. mdpi.com Analytical techniques such as fluorometric Griess assays are used to evaluate the nitric oxide releasing properties and kinetics of these compounds. mdpi.com

Reactions with Organic and Organometallic Reagents

3-Oxotriaz-1-enes can react with a variety of organic and organometallic reagents. Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), are potent nucleophiles that readily react with electrophilic carbonyl groups. saskoer.cayoutube.com

In reactions with carbonyl compounds, the nucleophilic carbanion from the organometallic reagent attacks the carbonyl carbon. mmcmodinagar.ac.in This is followed by protonation to yield an alcohol. mmcmodinagar.ac.in The reaction of organometallic reagents with functional groups like acid halides, anhydrides, and esters typically proceeds through an addition-elimination mechanism, followed by a second addition to the newly formed carbonyl group, ultimately producing tertiary alcohols after a workup. saskoer.ca

The choice of reagent and reaction conditions is crucial. For example, Grignard reagents can be used to convert ketones into tertiary alcohols. youtube.com The mechanism involves the nucleophilic addition of the Grignard reagent to the carbonyl carbon. youtube.com

Functional Group Interconversions and Derivatization Reactivity

Functional group interconversions are fundamental in organic synthesis, allowing for the transformation of one functional group into another. scribd.comscribd.com These transformations can involve a wide array of reactions, including oxidation, reduction, substitution, and addition. scribd.comcompoundchem.comyoutube.com

The reactivity of the this compound core allows for various derivatizations. For instance, the carbonyl group can be a site for nucleophilic attack, leading to a variety of products. The nitrogen atoms in the triazene chain also offer possibilities for chemical modification.

Common functional group interconversions that could be relevant to derivatives of this compound include:

Reduction of carbonyl groups to alcohols using reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). youtube.comkvmwai.edu.in

Oxidation of alcohols to aldehydes, ketones, or carboxylic acids. youtube.com

Conversion of alcohols to alkyl halides using reagents like PCl₃, PBr₃, or SOCl₂. kvmwai.edu.in

Formation of esters from carboxylic acids and alcohols. youtube.com

These interconversions enable the synthesis of a diverse library of this compound derivatives with tailored chemical and biological properties.

Structural Analysis and Spectroscopic Characterization Techniques

Advanced Spectroscopic Methods for Structure Elucidation

Spectroscopy is a cornerstone in the characterization of 3-oxotriaz-1-ene derivatives, providing detailed information about their atomic connectivity and electronic environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for mapping the carbon and hydrogen framework of a molecule. For this compound derivatives, ¹H and ¹³C NMR provide unambiguous evidence for their structural features. oup.com

In ¹H NMR spectra of aryl-substituted 1-methyltriazene 1-oxides, the proton of the N-H group typically appears as a downfield signal, often observed around 11.50 ppm, confirming the presence of the triazene (B1217601) 1-oxide tautomer over a potential 3-hydroxy tautomer. cdnsciencepub.comresearchgate.net The methyl protons attached to the nitrogen atom present as a singlet at approximately 3.95 ppm. researchgate.net Protons on an attached aromatic ring give rise to predictable multiplets in the aromatic region (typically 7.0-8.5 ppm). rsc.orgjrespharm.com The specific chemical shifts and coupling patterns of these aromatic protons can confirm the substitution pattern on the ring. monash.edu For instance, the presence of an ortho-substituent with hydrogen-bonding potential, such as -CO₂Et or -NO₂, can cause a significant downfield shift of the N-H proton resonance due to intramolecular H-bonding. cdnsciencepub.com

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. In derivatives like 2,4,6-tris(dialkylamino)-s-triazines, the carbon atoms of the triazine ring show characteristic signals around 164-170 ppm. researchgate.net For aryl triazene 1-oxides, the aromatic carbons exhibit signals in the typical range of 115-150 ppm, while the methyl carbon attached to the nitrogen appears at a more upfield position. oup.com The complexity of NMR spectra, sometimes showing multiple signals for chemically similar atoms, can indicate dynamic processes such as the restricted rotation around N-C bonds, leading to the existence of different rotamers in solution. tdx.cat

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for a Substituted 1-Aryl-3-methyltriazene 1-Oxide Derivative

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
N-H~11.5-
Aromatic C-H7.2 - 8.3115 - 145
Aromatic C-N-~150
N-CH₃~3.95~35-40
C=O (substituent)-~165

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in a molecule. These methods are complementary; a molecular vibration that is weak or inactive in IR may be strong in Raman, and vice-versa. lippertt.ch

For this compound derivatives, IR spectroscopy is particularly useful for confirming the structure. A key indicator of the 1-oxide tautomer is the presence of an N-H stretching vibration (ν(N-H)), typically observed in the range of 3200-3300 cm⁻¹. cdnsciencepub.comresearchgate.net The absence of a broad O-H stretch supports this assignment over the 3-hydroxy tautomer. The spectra also feature characteristic bands for the triazene core, including the N=N stretching vibration (ν(N=N)) around 1417 cm⁻¹ and the N-N stretching vibration (ν(N-N)) near 1246 cm⁻¹. researchgate.net The N-O stretching vibration for N-oxides is typically found in the 950-1260 cm⁻¹ region. nih.govias.ac.in In aryl-substituted derivatives, vibrations corresponding to the aromatic ring (C=C stretches at 1500-1610 cm⁻¹) and substituent groups (e.g., C=O stretch for a carboxyl group around 1680 cm⁻¹) are also prominent. researchgate.net

Raman spectroscopy is highly sensitive to non-polar bonds and is particularly effective for identifying the N=N double bond. lippertt.ch The N=N stretching frequency is influenced by substituents on the triazene framework; electron-withdrawing groups tend to shift the frequency, providing insight into the electronic structure of the molecule. lippertt.ch

Table 2: Characteristic IR Absorption Frequencies for a 1-Aryl-3-methyltriazene 1-Oxide

Vibrational Mode Functional Group Typical Frequency Range (cm⁻¹)
N-H StretchR-NH-3200 - 3300
C=C StretchAromatic Ring1500 - 1610
N-H BendR-NH-~1520
N=N StretchTriazene Core~1415
N-N StretchTriazene Core~1250
N-O StretchN-Oxide950 - 1260

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule and is particularly useful for studying conjugated systems. Molecules containing chromophores, such as the aryl triazene framework, absorb light in the UV and visible regions. jrespharm.com

The UV-Vis spectra of aryl triazene derivatives typically display two main absorption bands. nih.gov A strong absorption band, often observed at higher energies (shorter wavelengths, e.g., 220-260 nm), and another band at lower energies (longer wavelengths, e.g., 330-380 nm). jrespharm.comnih.gov These absorptions correspond to π→π* electronic transitions within the conjugated system formed by the aromatic ring and the triazene moiety. rsc.orgmdpi.com Some structures may also exhibit weaker n→π* transitions, which involve the promotion of a non-bonding electron (from nitrogen or oxygen) to an anti-bonding π* orbital. rsc.orgmdpi.com

The position of the maximum absorbance (λmax) is sensitive to the molecular structure. Extending the conjugation by adding more aromatic rings or introducing electron-donating or electron-withdrawing substituents can cause a bathochromic (red) or hypsochromic (blue) shift in λmax. mdpi.comacs.org This sensitivity allows UV-Vis spectroscopy to be used not only for characterization but also for quantitative analysis. process-insights.comprocess-insights.com

Table 3: Example UV-Vis Absorption Maxima (λmax) for Aryl Triazene Derivatives

Compound Type λmax 1 (nm) λmax 2 (nm) Solvent
1-Aryl-3,3-dialkyltriazene~299-Acetonitrile
1-(p-Nitrophenyl)-3,3-diethyltriazene~236~331Ethanol
1-(p-Methoxyphenyl)-3,3-diethyltriazene~241~340Ethanol

Data sourced from various studies on triazene derivatives. nih.govscirp.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information by mapping the precise three-dimensional arrangement of atoms in a crystalline solid. ias.ac.in For derivatives of this compound, single-crystal X-ray diffraction has been used to unambiguously confirm the N-oxide structure over other potential isomers. scispace.com

Crystallographic studies on 1-aryl-3-alkyltriazene 1-oxides reveal several key structural features. The molecules typically adopt a planar or near-planar conformation, particularly the triaz-1-ene group, with torsion angles close to 180°. scispace.com The N=N double bond is consistently found in a trans configuration. ias.ac.in Analysis of bond lengths provides insight into the electronic structure; for example, the N(1)-N(2) and N(2)-N(3) bond lengths in a triazene ligand are distinct, indicating alternating double and single bond character. tandfonline.com In the crystal lattice, molecules are often linked by intermolecular hydrogen bonds, typically between the N-H group of one molecule and the oxygen atom of the N-oxide group of a neighboring molecule, forming chains or more complex networks. scispace.comnih.gov These non-covalent interactions, along with π-π stacking of aromatic rings, stabilize the crystal structure. ias.ac.innih.gov

Table 4: Representative Crystallographic Data for a 1-Aryl-3-alkyltriazene 1-Oxide

Structural Parameter Description Typical Value
N(1)-N(2) Bond LengthDouble bond character~1.26 Å
N(2)-N(3) Bond LengthSingle bond character~1.32 Å
N(1)-O(1) Bond LengthN-Oxide bond~1.28 Å
C(aryl)-N(3)-N(2) AngleBond angle at N3~114°
N(3)-N(2)-N(1) AngleBond angle at N2~112°
C(aryl)-N(3)-N(2)-N(1) Torsion AnglePlanarity of the core~175-180°

Values are illustrative and based on reported crystal structures of related compounds. scispace.comnih.gov

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a crucial analytical technique used to determine the molecular weight of a compound and to obtain structural information from its fragmentation patterns under ionization. Electron impact (EI) is a common ionization method used for this purpose.

In the mass spectrum of a this compound derivative, the peak with the highest mass-to-charge ratio (m/z) generally corresponds to the molecular ion (M⁺), confirming the molecular formula and weight of the compound. monash.eduarkat-usa.org The fragmentation of the molecular ion provides a "fingerprint" that helps to elucidate the structure.

For 1-aryl-3,3-dialkyltriazenes and their N-oxides, fragmentation often occurs at the relatively weak bonds within the triazene chain. lippertt.choptica.org Common fragmentation pathways include the cleavage of the N²-N³ bond and the N¹=N² bond. lippertt.ch Loss of the alkyl or aryl substituents is also frequently observed. For example, the mass spectrum of 1-methyl-3-p-(carboxyphenyl)triazene 1-oxide shows a molecular ion at m/z 195, along with major fragments corresponding to the loss of the nitro group equivalent ([M-46]⁺) and further fragmentation of the chain. researchgate.net In more complex triazine systems, fragmentation can involve extrusion of neutral molecules and ring-contraction processes, leading to a variety of smaller charged fragments. arkat-usa.orgresearchgate.net

Table 5: Common Fragmentation Patterns in the Mass Spectra of Aryl Triazene Derivatives

Ion Formation Process Significance
[M]⁺Molecular IonConfirms molecular weight
[M-R]⁺Loss of a substituent (e.g., alkyl, aryl)Identifies substituents
[ArN₂]⁺Cleavage of N²-N³ bondForms stable diazonium ion
[Ar]⁺Loss of N₂ from diazonium ionConfirms aryl group identity
[R₂N]⁺Cleavage of N²-N³ bondIdentifies alkyl groups on N³

Fragmentation pathways are generalized from studies on various triazene and triazinone compounds. lippertt.charkat-usa.orgoptica.org

Theoretical and Computational Chemistry Studies

Electronic Structure Calculations (e.g., DFT, Ab Initio)

Electronic structure calculations are fundamental to modern chemistry, providing a quantum mechanical description of how electrons are arranged in a molecule. uu.sevedantu.com Methods like Density Functional Theory (DFT) and ab initio ("from the beginning") calculations are used to solve the Schrödinger equation, albeit with different approximations. researchgate.netkuleuven.be DFT, which includes popular functionals like B3LYP, is known for its cost-effective inclusion of electron correlation, making it suitable for a wide range of systems. nih.govirjweb.com Ab initio methods, while often more computationally demanding, can provide highly accurate results. nih.govkuleuven.be These calculations are employed to determine optimized molecular geometries, energies, and various electronic properties. mdpi.comrsc.orgdtu.dk While specific DFT or ab initio studies focused solely on 3-oxotriaz-1-ene are not detailed in the available literature, the principles of these methods can be applied to understand its expected properties.

Frontier Molecular Orbital (FMO) theory is a key framework within computational chemistry that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wuxibiology.comossila.com The HOMO is the outermost orbital containing electrons and represents the molecule's ability to donate electrons, while the LUMO is the innermost empty orbital, representing its ability to accept electrons. ossila.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large energy gap generally indicates high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. irjweb.comscielo.org.mx

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify a molecule's chemical behavior:

Ionization Potential (I): Related to the energy of the HOMO (I = -E_HOMO). irjweb.com

Electron Affinity (A): Related to the energy of the LUMO (A = -E_LUMO). irjweb.com

Chemical Hardness (η): Measures the resistance to change in electron distribution. A hard molecule has a large HOMO-LUMO gap. irjweb.com

Chemical Potential (µ): Related to the negative of electronegativity. irjweb.com

Electrophilicity Index (ω): Quantifies the electron-accepting capability. irjweb.com

For illustrative purposes, the following table presents computational data for a related triazine derivative, calculated using DFT at the B3LYP/6-311+G(d,p) level. irjweb.com

ParameterValue (eV)Description
E_HOMO-6.2967Energy of the Highest Occupied Molecular Orbital
E_LUMO-1.8096Energy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap (ΔE)4.4871Reflects chemical reactivity and kinetic stability
Chemical Hardness (η)2.2435Indicates resistance to deformation of the electron cloud

Electronic structure calculations can map the distribution of electron density across a molecule, revealing its charge distribution. libretexts.orgiitk.ac.in This information is often visualized using an Electrostatic Potential (ESP) map. ESP maps illustrate the electrostatic potential on the surface of a molecule, identifying regions that are electron-rich (negative potential) and electron-poor (positive potential). ncert.nic.in These maps are invaluable for predicting how a molecule will interact with other species; negatively charged regions are susceptible to electrophilic attack, while positively charged regions are prone to nucleophilic attack. wuxibiology.comncert.nic.in The analysis of charge distribution and ESP provides critical insights into non-covalent interactions, such as hydrogen bonding, which can influence molecular aggregation and crystal packing. raccefyn.conih.gov

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry allows for the detailed exploration of chemical reaction mechanisms by mapping the potential energy surface (PES) that connects reactants to products. dergipark.org.tr A key goal of this modeling is to locate and characterize the transition state (TS), which is the highest energy point along the minimum energy reaction pathway. nih.govwikipedia.org The structure and energy of the transition state dictate the reaction's kinetics and feasibility. wikipedia.org By identifying the transition state, chemists can gain a deeper understanding of bond-breaking and bond-forming processes in a concerted or stepwise manner. wikipedia.org

The study of reaction energetics involves calculating the change in enthalpy (ΔH) and Gibbs free energy (ΔG) for a reaction, indicating whether it is exothermic/endothermic or spontaneous. Kinetics, on the other hand, is concerned with the rate of reaction, which is governed by the activation energy (Ea)—the energy barrier that must be overcome for the reaction to proceed. researchgate.net Computational methods can determine the activation energies for both formation and decomposition pathways. researchgate.netmdpi.com

For complex processes like thermal decomposition, which may involve multiple steps, kinetic models can be established. e3s-conferences.orgmdpi.com For example, studies on energetic materials often reveal multi-step decomposition reactions, where each step has its own kinetic parameters. e3s-conferences.orgtainstruments.com The activation energy for these processes can be determined computationally and compared with experimental data from techniques like Differential Scanning Calorimetry (DSC). e3s-conferences.org

The following table presents illustrative activation energies for the thermal decomposition of different materials, as determined by thermogravimetric analysis, to show the typical output of such studies.

Compound/Process StageActivation Energy (kJ/mol)Reference Context
DNTF (main peak)177.03Thermal decomposition of an energetic material. e3s-conferences.org
K-H3O Jarosite Analog (Stage 1: OH loss)160First stage of thermal decomposition. tainstruments.com
K-H3O Jarosite Analog (Stage 2)225Second stage of thermal decomposition. tainstruments.com
K-H3O Jarosite Analog (Stage 3)180Final stage of thermal decomposition. tainstruments.com

Pericyclic reactions are a class of concerted chemical reactions characterized by a cyclic transition state where electrons reorganize in a continuous loop. wikipedia.orgudel.edutestbook.com Major classes include cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. libretexts.org The mechanisms of these reactions are governed by the principle of orbital symmetry conservation, which can be effectively analyzed using Frontier Molecular Orbital (FMO) theory. udel.edumsu.edu

One specific type of pericyclic reaction is the Ene reaction, which involves the transfer of an allylic hydrogen from one component (the 'ene') to another (the 'enophile'), with the simultaneous formation of a new sigma bond. libretexts.orgmsu.edunumberanalytics.com Computationally, the feasibility and stereochemical outcome of such reactions are predicted by analyzing the interaction between the HOMO of one reactant and the LUMO of the other. msu.eduwikipedia.org While a molecule like this compound could theoretically participate in pericyclic reactions, specific computational investigations into these pathways have not been reported in the available literature.

Spectroscopic Property Prediction and Correlation with Experimental Data

A significant application of theoretical chemistry is the prediction of spectroscopic properties, which can then be compared with experimental measurements to validate both the computational model and the synthesized structure. mdpi.comnih.gov DFT calculations can accurately predict a range of spectroscopic data:

Vibrational Spectra: The calculation of harmonic and anharmonic vibrational frequencies allows for the prediction of Infrared (IR) and Raman spectra. mdpi.com Correlating these predicted spectra with experimental results helps in assigning vibrational modes to specific molecular motions. nih.gov

NMR Spectra: Nuclear Magnetic Resonance (NMR) chemical shifts and spin-spin coupling constants can be computed to aid in the structural elucidation of complex molecules. mdpi.com

Electronic Spectra: Time-dependent DFT (TD-DFT) is a powerful method for calculating the electronic transitions of a molecule, allowing for the prediction and interpretation of UV-Visible absorption spectra. aps.org

This correlation between predicted and experimental data is a cornerstone of modern chemical characterization, providing a high level of confidence in structural assignments. mdpi.complos.org

Based on a thorough review of available scientific literature, there is no specific theoretical or computational data for a compound named "this compound." This name is chemically ambiguous and does not correspond to a recognized, stable compound for which conformational or interactional studies have been published. The name could hypothetically represent a highly unstable isomer of compounds with the formula HN3O, but no dedicated studies for such a structure were found.

Searches for conformational analyses and intramolecular interactions were performed on the broader class of "triazenes" and related isomers. While these studies provide general insights into the structural chemistry of the triazene (B1217601) (–N=N–N–) functional group, the findings cannot be directly extrapolated to the specific and likely hypothetical "this compound" without significant scientific speculation.

General findings for the parent triazene (H2N-N=NH) and its substituted derivatives from computational studies include:

Planarity: The triazene moiety tends to adopt a planar conformation. rsc.org

Rotational Barriers: There is a notable energy barrier to rotation around the N(2)–N(3) single bond. rsc.orgmdpi.com The magnitude of this barrier is influenced by the nature of the substituents on the nitrogen atoms. rsc.org

Isomerism: Several isomers of the basic N3H3 structure, such as triaziridines and azimines, have been computationally investigated, with triazene being the most stable constitutional isomer. researchgate.net

However, the introduction of an oxygen atom at the N(3) position, as implied by the name "this compound," would fundamentally alter the electronic structure, stability, and conformational possibilities compared to the well-studied triazenes. Without dedicated computational studies on this specific molecule, any discussion of its conformational analysis or intramolecular interactions would be purely theoretical and unsubstantiated by published research.

Therefore, the section on "" for "this compound" cannot be generated with scientific accuracy.

Applications in Organic Synthesis

3-Oxotriaz-1-ene Derivatives as Synthetic Building Blocks

This compound derivatives, especially acyltriazenes, are recognized as versatile and stable synthetic building blocks. researchgate.net Their utility stems from the robust nature of the triazene (B1217601) moiety, which can tolerate a wide range of reaction conditions before being selectively transformed or cleaved. Aryl triazenes, in particular, have been widely employed as building blocks in cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. researchgate.net

The synthesis of 1-acyl triazenes from precursors like 1-alkynyl triazenes has been established, yielding thermally stable compounds that serve as valuable synthetic intermediates. researchgate.netlookchem.com These 1-acyl triazenes are compatible with both basic and oxidative conditions, allowing for subsequent molecular modifications while the core structure remains intact. researchgate.netlookchem.com This stability makes them reliable platforms for constructing more complex molecules. For instance, vinyl and alkynyl triazenes, which are unsaturated analogues, are considered highly attractive and reactive building blocks for synthetic organic chemistry, with the electron-donating triazene group activating the adjacent unsaturated bond for further reactions. researchgate.netepfl.ch

The table below summarizes examples of this compound derivatives used as synthetic building blocks.

Derivative TypePrecursor(s)Key Features as Building BlockResulting Structure(s)
1-Acyl Triazenes1-Alkynyl TriazenesThermally stable; compatible with basic and oxidative conditions. researchgate.netlookchem.comActs as a stable intermediate for further functionalization. researchgate.net
Aryl TriazenesAryl Amines, Diazonium SaltsServes as an aryl source and directing group; stable under various conditions. researchgate.netacs.orgEnables formation of C-C and C-heteroatom bonds via cross-coupling. researchgate.net
Vinyl & Alkynyl TriazenesLithium Amides, Alkynyl Grignards, N2OHighly reactive; activated π-system due to the triazene group. lookchem.comepfl.chVersatile reagents for addition, cyclization, and rearrangement reactions. researchgate.netepfl.ch

Utility as Precursors for Heterocyclic Systems

The unique reactivity of the triazene functional group makes its derivatives excellent precursors for the synthesis of a wide array of heterocyclic compounds. The triazene moiety can be induced to cyclize or can be eliminated as molecular nitrogen to drive the formation of new ring systems.

For example, 1-alkyl-3-(o-carbalkoxyphenyl)-triazenes are known to undergo cyclization to produce 3-alkyltriazinones. researchgate.net This transformation can be quantitative when catalyzed by alumina. researchgate.net Similarly, unsaturated triazenes are powerful precursors for heterocycle synthesis. 1-Alkynyl triazenes, when treated with a silver salt catalyst, react with propiolic acids in a cyclization reaction to selectively form 2-pyrones. researchgate.net In another example, allenyl triazenes, which can be synthesized from propargyl-substituted alkynyl triazenes, undergo a rearrangement in the presence of the Lewis acid zinc chloride (ZnCl₂) to yield N-aminopyrazoles. epfl.ch The triazene unit can also serve as a temporary linker to facilitate the assembly of complex heterocyclic structures, such as benzo-fused nitrogen heterocycles, which are released upon cleavage of the triazene anchor. acs.org

The following table details specific examples of triazene derivatives as precursors for heterocyclic systems.

Triazene PrecursorReagents/ConditionsResulting Heterocycle
1-Alkyl-3-(o-carbalkoxyphenyl)-triazeneAlumina catalyst3-Alkyltriazinone researchgate.net
1-Alkynyl triazenePropiolic acids, Silver (Ag) salt2-Pyrone researchgate.net
Allenyl triazeneZinc Chloride (ZnCl₂)N-Aminopyrazole epfl.ch
Resin-bound Aryl TriazeneCleavage from solid supportBenzo-annelated Nitrogen Heterocycles acs.org

Role as Protective Groups in Complex Molecule Synthesis

The triazene functionality is a highly effective protecting group for amines, particularly secondary amines. researchgate.netnih.gov Its utility lies in its remarkable stability across a broad spectrum of reaction conditions where many other protecting groups would fail, including the presence of strong bases, organolithium reagents, oxidants, and reductants. researchgate.net

A key advantage of using a triazene as a protecting group is the ability to selectively protect a secondary amine even when multiple primary amines are present in the same molecule. nih.govorganic-chemistry.org This orthogonality is crucial in the synthesis of complex polyamine-containing molecules like aminoglycoside antibiotics. nih.gov The introduction of the protecting group is typically achieved by reacting the secondary amine with an arene diazonium salt. nih.gov

Deprotection, or the regeneration of the amine, is accomplished under mild acidic conditions, most commonly with trifluoroacetic acid (TFA), often in the presence of a reducing agent scavenger. researchgate.netnih.gov In addition to their role in solution-phase synthesis, triazenes are widely used as linkers in solid-phase organic synthesis, where they anchor a molecule to a polymer support, effectively protecting a reactive site while other transformations are carried out. acs.orgresearchgate.netthieme-connect.de

Key features of triazenes as protecting groups are summarized below.

Functional Group ProtectedProtection ConditionsDeprotection ConditionsStability Profile
Secondary AminesArene diazonium salt nih.govTrifluoroacetic acid (TFA) researchgate.netnih.govStable to bases, oxidants, reductants, alkylating agents, and organolithium reagents. researchgate.net
Aryl AminesPolymer-bound secondary amine, diazonium saltMild acidic conditions thieme-connect.deStable to a wide range of reagents, suitable for solid-phase synthesis. acs.orgresearchgate.net

Reagents in Cascade and Multi-Component Reactions

This compound derivatives and other triazenes have proven to be valuable reagents in cascade and multi-component reactions (MCRs), which are powerful strategies for rapidly building molecular complexity from simple starting materials in a single pot.

In a notable example, a triazene moiety was employed as an internally cleavable directing group in a palladium-catalyzed double C-H annulation cascade. pkusz.edu.cn This one-pot reaction between a phenyltriazene and two alkyne molecules efficiently constructs complex polyaromatic indolo[2,1-a]isoquinoline scaffolds, with the triazene group being cleaved in situ. pkusz.edu.cn

Triazene derivatives also participate in classic MCRs. For instance, 1,3-diaryl-1-triazenes react with dimethyl acetylenedicarboxylate (B1228247) (DMAD) and triphenylphosphine (B44618) (PPh₃) in a three-component reaction to afford highly functionalized, stable phosphorus ylides containing a triazene unit. researchgate.netresearchgate.net Furthermore, the synthesis of fluorescent 2,5-dihydro-1,2,3-triazine derivatives has been achieved through a one-pot process involving a Huisgen cycloaddition followed by a cascade of rearrangements. maynoothuniversity.iemaynoothuniversity.ieresearchgate.netnih.gov

The table below highlights the role of triazenes in these complex reactions.

Reaction TypeTriazene SubstrateOther ComponentsKey TransformationFinal Product
Cascade ReactionPhenyltriazeneInternal Alkynes, Pd catalystDouble C-H annulation with in situ cleavage of the triazene directing group. pkusz.edu.cnIndolo[2,1-a]isoquinoline pkusz.edu.cn
Multi-Component Reaction1,3-Diaryl-1-triazeneDimethyl acetylenedicarboxylate, TriphenylphosphineMichael addition and subsequent protonation/addition. researchgate.netresearchgate.netPolyfunctional phosphorus ylide researchgate.netresearchgate.net
Cascade Rearrangement1,2,3-Triazolium-1-aminides (dipoles)Propiolate EstersHuisgen cycloaddition followed by a sequence of rearrangements. maynoothuniversity.iemaynoothuniversity.ieresearchgate.net2,5-Dihydro-1,2,3-triazine maynoothuniversity.iemaynoothuniversity.ieresearchgate.net

Future Research Directions

Exploration of Novel Synthetic Methodologies

Current synthetic strategies for related acyltriazenes primarily rely on the transformation of 1-alkynyl triazenes. acs.orgresearchgate.net While effective, these methods inherently limit the accessible structural diversity. A significant future direction will be the development of more direct and versatile synthetic routes to the 3-oxotriaz-1-ene core.

Direct Coupling Reactions: Research into the direct coupling of diazonium salts with primary or secondary amides presents a promising, albeit challenging, avenue. lkouniv.ac.in The nucleophilicity of the amide nitrogen and the stability of the resulting N-N bond are critical parameters that require careful optimization of reaction conditions, such as pH and solvent.

Oxidative Approaches: The oxidation of N-acylhydrazones is another plausible strategy. This approach would involve the controlled formation of the N=N double bond from a more stable precursor. Identifying selective and mild oxidizing agents will be crucial to avoid over-oxidation or decomposition of the sensitive triazene (B1217601) moiety.

Flow Chemistry and Microfluidics: The application of continuous flow technologies could offer significant advantages in the synthesis of potentially unstable 3-oxotriaz-1-enes. The precise control over reaction time, temperature, and stoichiometry in microreactors may enable the generation and in situ utilization of these compounds, minimizing degradation.

A comparative overview of potential synthetic precursors and their proposed transformations is presented in Table 7.1.

Table 7.1: Potential Precursors and Methodologies for this compound Synthesis

Precursor Proposed Methodology Key Challenges
Aryl Diazonium Salts & Amides Direct N-N coupling Low nucleophilicity of amides, side reactions
N-Acylhydrazones Oxidative dehydrogenation Over-oxidation, product instability

Deeper Mechanistic Understanding of Complex Transformations

A thorough understanding of the reaction mechanisms governing the formation and reactivity of 3-oxotriaz-1-enes is paramount for their effective utilization in synthesis. The interplay between the carbonyl group and the triazene functionality is expected to give rise to unique chemical behaviors.

Decomposition Pathways: While 1-acyltriazenes exhibit considerable thermal stability, the influence of the oxo-group at the 3-position on the triazene's decomposition mechanism warrants detailed investigation. acs.org Studies on the kinetics and thermodynamics of nitrogen extrusion under thermal or photochemical conditions will provide insights into the generation of reactive intermediates.

Tautomerism and Isomerization: The potential for tautomerism in 3-oxotriaz-1-enes, particularly the equilibrium between the oxo and the corresponding hydroxytriazene forms, needs to be explored. nih.govnih.govresearchgate.netresearchgate.net Spectroscopic and computational studies will be instrumental in elucidating the predominant tautomeric forms under various conditions and their respective reactivities.

Reaction with Nucleophiles and Electrophiles: The reactivity of the this compound core towards a range of nucleophiles and electrophiles is largely unexplored. Mechanistic studies will aim to determine the sites of attack and the nature of the resulting products, which could range from simple addition to complex rearrangements. Under acidic conditions, these compounds may act as acylating agents. acs.org

Design and Synthesis of Advanced Oxotriazene Architectures

The development of novel synthetic methods will pave the way for the design and synthesis of more complex molecules incorporating the this compound moiety. These advanced architectures could find applications in materials science and medicinal chemistry.

Poly(oxotriazene)s and Dendrimers: The incorporation of the this compound unit into polymeric backbones or as branching points in dendrimers could lead to novel materials with unique electronic and photophysical properties. The stability and processing of such materials will be a key research focus.

Macrocyclic Systems: The synthesis of macrocycles containing the this compound linkage could result in novel host-guest systems or molecular sensors. The conformational properties and binding affinities of these macrocycles will be of significant interest.

Conjugated Systems: Integrating the this compound group into larger π-conjugated systems could modulate the electronic properties of the resulting molecules, making them suitable for applications in organic electronics.

Integration with Catalytic Systems

The coordination chemistry of 3-oxotriaz-1-enes with transition metals is a virtually unexplored area with significant potential for the development of novel catalytic systems. The presence of multiple nitrogen and oxygen donor atoms suggests that these molecules could act as versatile ligands.

Ligand Design and Synthesis: The synthesis of chiral this compound ligands for asymmetric catalysis is a particularly attractive direction. The steric and electronic properties of the ligand could be fine-tuned by varying the substituents on the triazene and acyl moieties.

Coordination Chemistry and Complex Synthesis: The coordination behavior of 3-oxotriaz-1-enes with a variety of transition metals will be systematically investigated. The synthesis and characterization of the resulting metal complexes will provide insights into their structure, bonding, and stability.

Catalytic Applications: The catalytic activity of these novel metal-oxotriazene complexes will be evaluated in a range of organic transformations, such as cross-coupling reactions, hydrogenations, and oxidations. The potential for the triazene moiety to act as a non-innocent ligand, participating directly in the catalytic cycle, will also be explored.

A summary of potential catalytic applications is provided in Table 7.2.

Table 7.2: Potential Catalytic Applications of this compound Metal Complexes

Metal Center Potential Catalytic Reaction Rationale
Palladium Cross-coupling (e.g., Suzuki, Heck) Established utility of N-ligands in Pd catalysis
Rhodium Hydroformylation, Hydrogenation Known activity of Rh-N,O complexes
Copper Click chemistry, C-H activation Versatility of copper in modern organic synthesis

Computational Studies for Predictive Design

Computational chemistry will play a pivotal role in guiding and accelerating research in the field of 3-oxotriaz-1-enes. Theoretical calculations can provide valuable insights into the structure, stability, and reactivity of these molecules, aiding in the rational design of new synthetic targets and catalysts.

Stability and Reactivity Prediction: Density Functional Theory (DFT) and ab initio calculations will be employed to predict the thermodynamic stability of various substituted 3-oxotriaz-1-enes and to model their reaction pathways. These studies will help to identify promising synthetic targets and to understand the factors that govern their reactivity.

Spectroscopic Characterization: Computational methods will be used to predict the spectroscopic properties (e.g., NMR, IR, UV-Vis) of novel this compound derivatives, facilitating their experimental characterization.

Ligand-Metal Interactions: Molecular modeling will be used to study the interactions between this compound ligands and metal centers, aiding in the design of new catalysts with enhanced activity and selectivity.

By pursuing these interconnected research directions, the scientific community can unlock the synthetic potential of the this compound functional group and pave the way for its application in a wide range of chemical disciplines.

Q & A

Q. Example Workflow :

Optimize stoichiometry via iterative trials.

Validate intermediates with melting point analysis and mass spectrometry.

Document deviations (e.g., yield variations >5%) and troubleshoot using control experiments.

How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

Level : Advanced
Answer :
Contradictions often arise from:

  • Sample purity : Impurities (e.g., unreacted precursors) alter NMR/IR peaks. Cross-validate with elemental analysis or X-ray crystallography .
  • Experimental conditions : Solvent polarity or temperature shifts can affect spectral profiles. Replicate studies under identical conditions .
  • Instrument calibration : Ensure spectrometers are calibrated using standard references (e.g., TMS for NMR) .

Q. Methodological Approach :

Conduct a meta-analysis of existing literature to identify outlier datasets .

Re-synthesize disputed compounds and compare spectral data with original studies.

Apply computational tools (DFT simulations) to predict and reconcile spectral discrepancies .

What strategies are effective for identifying novel biological targets of this compound in mechanistic studies?

Level : Advanced
Answer :
Prioritize the following steps:

  • High-throughput screening : Use assay platforms (e.g., kinase inhibition, protein-binding assays) to identify preliminary targets .
  • Structure-activity relationship (SAR) analysis : Modify functional groups (e.g., substituents on the triazole ring) to isolate bioactive moieties .
  • Omics integration : Combine transcriptomics/proteomics data to map pathways influenced by the compound .

Q. Validation :

  • Confirm target engagement via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .
  • Use knockout cell lines or CRISPR-Cas9 models to validate specificity .

How should researchers address the instability of this compound in aqueous environments during pharmacokinetic studies?

Level : Advanced
Answer :
Mitigate instability via:

  • Formulation optimization : Use co-solvents (e.g., DMSO/PEG mixtures) or liposomal encapsulation to enhance solubility and stability .
  • pH control : Adjust buffer systems (e.g., phosphate buffers at pH 7.4) to mimic physiological conditions .
  • Real-time monitoring : Employ LC-MS/MS to track degradation products and calculate half-life under varying conditions .

Q. Experimental Design :

Conduct accelerated stability studies (40°C/75% RH) to predict shelf-life.

Compare degradation kinetics in plasma vs. saline to assess biological matrix effects .

What are best practices for synthesizing isotopically labeled this compound for tracer studies?

Level : Basic
Answer :
Key practices include:

  • Isotope selection : Use 13C^{13}\text{C} or 15N^{15}\text{N} precursors to label specific atoms without altering reactivity .
  • Stepwise synthesis : Introduce isotopes early in the synthesis pathway to minimize loss during purification .
  • Analytical validation : Confirm isotopic incorporation via mass spectrometry and isotopic enrichment calculations .

Q. Case Study :

  • Label the triazole ring with 15N^{15}\text{N} using 15N^{15}\text{N}-hydrazine derivatives, followed by cyclization with a carbonyl source .

How can contradictory cytotoxicity results for this compound in cancer cell lines be systematically analyzed?

Level : Advanced
Answer :
Resolve contradictions by:

  • Standardizing assays : Use identical cell lines (ATCC-verified), passage numbers, and culture conditions (e.g., serum concentration) .
  • Dose-response normalization : Report IC50_{50} values with 95% confidence intervals and replicate counts (n ≥ 3) .
  • Mechanistic context : Correlate cytotoxicity with biomarkers (e.g., apoptosis markers, ROS levels) to differentiate on-target vs. off-target effects .

Q. Contradiction Analysis Framework :

Compare studies using PRISMA guidelines for systematic review .

Perform sensitivity analysis to identify variables (e.g., incubation time) driving outcome disparities .

What computational methods are recommended for predicting the reactivity of this compound in nucleophilic environments?

Level : Advanced
Answer :
Use:

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites on the triazole ring .
  • Molecular Dynamics (MD) : Simulate solvent interactions to predict hydrolysis pathways .
  • Machine Learning (ML) : Train models on existing kinetic data to forecast reaction outcomes under novel conditions .

Q. Validation Protocol :

Compare predicted vs. experimental reaction rates for known nucleophiles (e.g., amines, thiols).

Adjust force field parameters in MD simulations to align with empirical observations .

How to design a robust structure-activity relationship (SAR) study for this compound analogs?

Level : Basic
Answer :
Essential components:

  • Scaffold diversification : Synthesize analogs with variations at the triazole N1, C3, and oxo positions .
  • Bioactivity profiling : Test analogs against a panel of targets (e.g., enzymes, receptors) using dose-response assays .
  • Data clustering : Apply principal component analysis (PCA) to group analogs by activity patterns .

Q. Workflow :

Prioritize substituents based on electronic (Hammett constants) and steric (Taft parameters) effects .

Use QSAR models to predict bioactivity of untested analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.